![molecular formula C14H17BrN2O2 B8457975 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate CAS No. 195190-96-6](/img/structure/B8457975.png)
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-azabicyclo[222]octan-3-yl N-(4-bromophenyl)carbamate is a chemical compound that belongs to the class of carbamic acid esters It is characterized by the presence of a bromophenyl group and a 1-azabicyclo[222]octane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-ol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamate esters, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies investigating the interactions of carbamate esters with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: This compound shares the 1-azabicyclo[2.2.2]octane core but lacks the carbamate ester and bromophenyl group.
Carbamic Acid, N-[1-(4’-fluoro[1,1’-biphenyl]-3-yl)-1-methylethyl]-, 1-azabicyclo[2.2.2]oct-3-yl Ester: This compound is similar in structure but contains a fluoro-substituted biphenyl group instead of the bromophenyl group.
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the 1-azabicyclo[2.2.2]octane core with the carbamate ester and bromophenyl group makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
195190-96-6 |
|---|---|
分子式 |
C14H17BrN2O2 |
分子量 |
325.20 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-12(4-2-11)16-14(18)19-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
InChI 键 |
SLJMPDGIEKZJAU-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8457895.png)
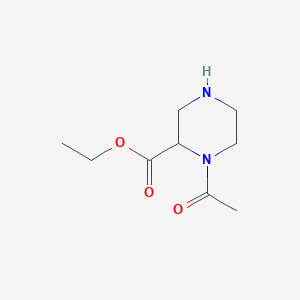
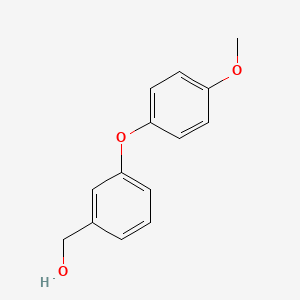
![4-[[(1-Ethylimidazol-2-yl)methyl]sulfanyl]aniline](/img/structure/B8457908.png)
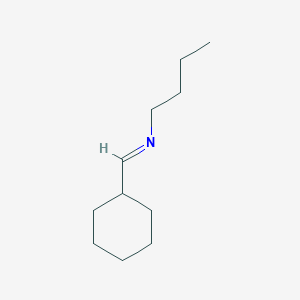
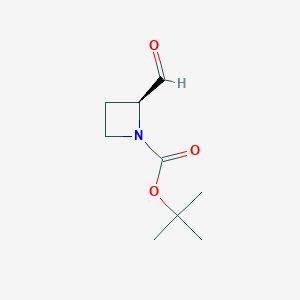
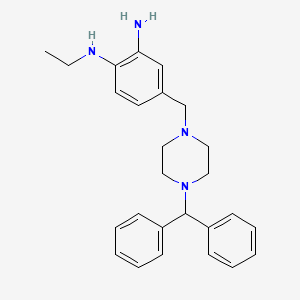

![2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B8457952.png)
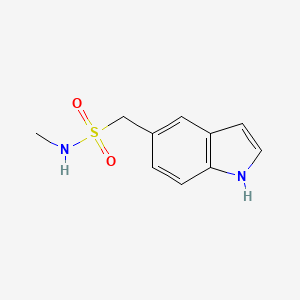
![Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate](/img/structure/B8457961.png)
![6-(hydroxymethyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8457968.png)
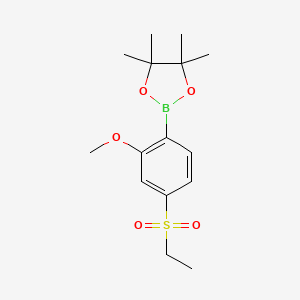
![2-Oxo-perhydrocyclopent[b]azepine](/img/structure/B8457984.png)
